2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile
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Overview
Description
“2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile” is a chemical compound with the IUPAC name 2-((2S,3S)-2-methyltetrahydrofuran-3-yl)acetonitrile . It has a molecular weight of 125.17 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H11NO/c1-6-7(2-4-8)3-5-9-6/h6-7H,2-3,5H2,1H3/t6-,7-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Solvent-Dependent Binding Modes for Sensing Applications
A study on a rhodamine-azacrown derivative highlighted its capacity to selectively respond to Al³⁺ and Fe³⁺ ions in ethanol-water solutions and exclusively to Al³⁺ in acetonitrile, demonstrating the solvent-dependent binding modes. This property is crucial for developing sensitive and selective fluorescent probes for metal ions in environmental and biological samples (Fang et al., 2014).
Enhanced Electrochemical Reactions
Research indicates that acetonitrile, when used as a solvent, can significantly affect the efficiency of electrochemical reactions. For instance, the anodic fluorination of certain compounds in acetonitrile resulted in highly efficient and selective production of fluorinated products, showcasing acetonitrile's potential in enhancing electrochemical synthesis processes (Suzuki & Fuchigami, 2004).
Improved Low-Temperature Capacitor Performance
The incorporation of 1,3-dioxolane into acetonitrile-based electrolytes for double-layer capacitors has been found to extend their low-temperature operational range, demonstrating the role of acetonitrile in developing electrolytes for better low-temperature performance (West et al., 2008).
Advancements in Polymer Chemistry
Acetonitrile's role in polymer chemistry is exemplified through its use in the radical polymerization process, enhancing the speed and efficiency of synthesizing polymers. This application is critical for developing new materials with tailored properties for various industries (Enayati et al., 2016).
Catalysis and Synthesis
A study on the synthesis of compounds with blossom orange scent highlighted the critical role of acetonitrile in the acetalization reaction, showcasing its utility in catalysis and the synthesis of fragrance compounds. This application underscores acetonitrile's versatility in facilitating complex chemical reactions (Climent, Velty, & Corma, 2002).
Mechanism of Action
Target of Action
The primary target of 2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile is the 3Cl protease . This protease is crucial for the replication of certain viruses, making it a key target for antiviral drugs .
Mode of Action
This compound exerts its antiviral efficacy by inhibiting the 3Cl protease . By blocking this enzyme, the compound prevents the virus from replicating within the host cell .
Biochemical Pathways
The inhibition of the 3Cl protease disrupts the viral replication process . This protease cleaves several sites in the viral polyprotein, a necessary step for the virus to replicate . By inhibiting this process, this compound effectively halts the spread of the virus within the host.
Result of Action
The primary result of the action of this compound is the inhibition of viral replication . This leads to a decrease in viral load within the host, helping to alleviate the symptoms of the viral infection and prevent further spread of the virus.
Properties
IUPAC Name |
2-[(2S,3S)-2-methyloxolan-3-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-6-7(2-4-8)3-5-9-6/h6-7H,2-3,5H2,1H3/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDZSHDREPUSND-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCO1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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